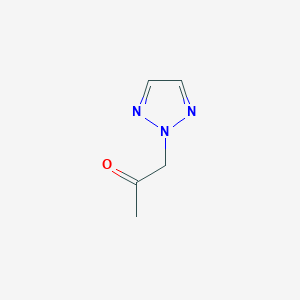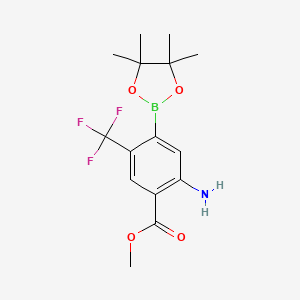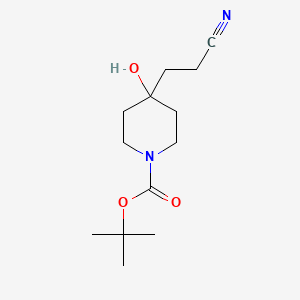
(2R)-1,4-dioxan-2-ylmethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(1,4-Dioxan-2-yl)methyl methanesulfonate is a chemical compound with the molecular formula C6H12O5S and a molecular weight of 196.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of ®-(1,4-Dioxan-2-yl)methyl methanesulfonate typically involves the reaction of 1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
®-(1,4-Dioxan-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile.
Aplicaciones Científicas De Investigación
®-(1,4-Dioxan-2-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-(1,4-Dioxan-2-yl)methyl methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The methanesulfonate group undergoes fission, releasing the alkyl group, which then reacts with nucleophiles in the intracellular environment . This process can lead to various biological effects depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
®-(1,4-Dioxan-2-yl)methyl methanesulfonate can be compared with other similar compounds such as:
1,4-Dioxane-2-methanol: A precursor in the synthesis of ®-(1,4-Dioxan-2-yl)methyl methanesulfonate.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate esters.
Other Methanesulfonate Esters: Compounds with similar structures but different alkyl groups, which may exhibit different reactivity and applications.
This compound’s unique structure and reactivity make it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H12O5S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
[(2R)-1,4-dioxan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H12O5S/c1-12(7,8)11-5-6-4-9-2-3-10-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
ZHPDCKBIEGGTKF-ZCFIWIBFSA-N |
SMILES isomérico |
CS(=O)(=O)OC[C@H]1COCCO1 |
SMILES canónico |
CS(=O)(=O)OCC1COCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13914613.png)




![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)



![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)


![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
